

# Spectroscopic Characterization of 6-Chloroindolizine-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name:	6-Chloroindolizine-2-carboxylic acid
CAS No.:	1206974-04-0
Cat. No.:	B2731335

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## Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-chloroindolizine-2-carboxylic acid** (C<sub>9</sub>H<sub>6</sub>ClNO<sub>2</sub>), a substituted indolizine of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the structural interpretation of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic profile of this and related heterocyclic compounds.

# Introduction: The Significance of 6-Chloroindolizine-2-carboxylic acid

Indolizine and its derivatives are a class of bicyclic aromatic compounds containing a bridgehead nitrogen atom that have garnered significant attention for their diverse biological activities and unique photophysical properties. The incorporation of a chloro-substituent and a carboxylic acid moiety, as in **6-chloroindolizine-2-carboxylic acid**, can modulate the electronic properties and steric profile of the core structure, potentially leading to novel therapeutic agents or functional materials. Accurate structural elucidation is paramount in the development of such compounds, and a thorough understanding of their spectroscopic signatures is the cornerstone of this process.

This guide will provide a detailed exposition of the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data for **6-chloroindolizine-2-carboxylic acid**. While experimental data for this specific molecule is not widely available in the public domain, the principles outlined herein provide a robust framework for its identification and characterization.

## Molecular Structure and Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic characterization.

Property	Value	Source
Molecular Formula	$\text{C}_9\text{H}_6\text{ClNO}_2$	[1]
Molecular Weight	195.60 g/mol	[1]
Monoisotopic Mass	195.0087 Da	[1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

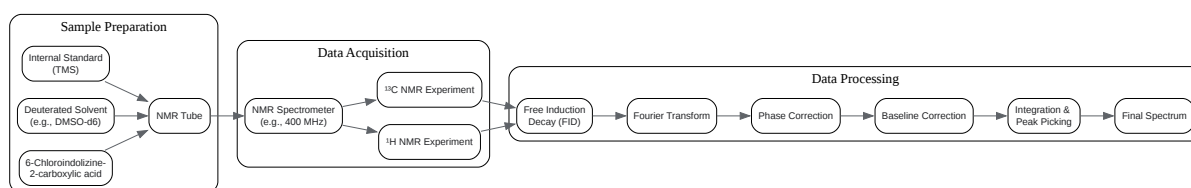
Caption: Molecular structure of **6-chloroindolizine-2-carboxylic acid** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-chloroindolizine-2-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide distinct and complementary information.

## Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra for a compound like **6-chloroindolizine-2-carboxylic acid** would involve dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated chloroform ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) as an internal standard. DMSO- $d_6$  is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.



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Caption: A typical workflow for NMR data acquisition and processing.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum is expected to show signals for the five aromatic protons and the carboxylic acid proton. The chemical shifts ( $\delta$ ) are predicted based on the electronic environment of each proton, with electron-withdrawing groups causing a downfield shift.

Proton	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J)	Rationale
H-1	~7.5 - 7.8	s	-	Singlet, adjacent to the carboxylic acid group.
H-3	~7.0 - 7.3	s	-	Singlet, on the five-membered ring.
H-5	~7.8 - 8.1	d	~9.0 Hz	Doublet, ortho to the bridgehead nitrogen.
H-7	~7.2 - 7.5	dd	~9.0, 2.0 Hz	Doublet of doublets, coupled to H-5 and H-8.
H-8	~7.6 - 7.9	d	~2.0 Hz	Doublet, meta to the chloro group.
-COOH	~12.0 - 13.0	br s	-	Broad singlet, characteristic of a carboxylic acid proton.

## Predicted $^{13}\text{C}$ NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of the substituents.

Carbon	Predicted $\delta$ (ppm)	Rationale
C-1	~110 - 115	Aromatic carbon on the five-membered ring.
C-2	~140 - 145	Carbon bearing the carboxylic acid group.
C-3	~115 - 120	Aromatic carbon on the five-membered ring.
C-5	~120 - 125	Aromatic carbon.
C-6	~125 - 130	Carbon bearing the chloro group.
C-7	~118 - 123	Aromatic carbon.
C-8	~115 - 120	Aromatic carbon.
C-8a	~130 - 135	Bridgehead carbon.
-COOH	~165 - 175	Carboxylic acid carbonyl carbon.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **6-chloroindolizine-2-carboxylic acid** will be dominated by absorptions from the carboxylic acid group and the aromatic rings.

## Experimental Protocol for IR Analysis

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.

## Predicted IR Spectrum

The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
2500-3300	Broad, Strong	O-H stretch of the carboxylic acid	[3]
~3100	Medium	Aromatic C-H stretch	
1680-1710	Strong	C=O stretch of the carboxylic acid	[3]
1500-1600	Medium-Strong	Aromatic C=C stretches	
1210-1320	Strong	C-O stretch of the carboxylic acid	[3]
~1100	Medium	C-Cl stretch	
~920	Broad, Medium	O-H out-of-plane bend	

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

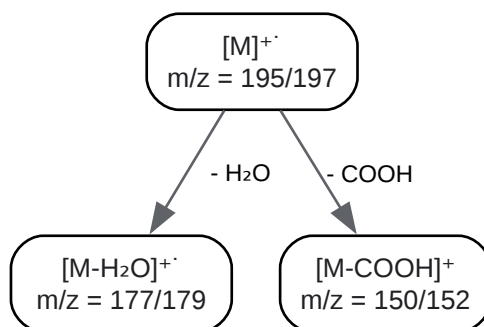
## Experimental Protocol for Mass Spectrometry

For a compound like **6-chloroindolizine-2-carboxylic acid**, Electrospray Ionization (ESI) is a suitable technique, as it is a soft ionization method that can readily produce protonated ([M+H]<sup>+</sup>) or deprotonated ([M-H]<sup>-</sup>) molecular ions. The analysis would be performed on a high-resolution mass spectrometer to obtain accurate mass measurements.

## Predicted Mass Spectrum

The key features expected in the mass spectrum are:

- **Molecular Ion Peak:** A prominent peak corresponding to the molecular weight. Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at  $m/z$  195 (for  $^{35}\text{Cl}$ ) and another at  $m/z$  197 (for  $^{37}\text{Cl}$ ) in an approximate 3:1 ratio.
- **Fragmentation:** Common fragmentation pathways for carboxylic acids include the loss of water ( $\text{H}_2\text{O}$ , 18 Da) and the loss of the carboxyl group ( $\text{COOH}$ , 45 Da).



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